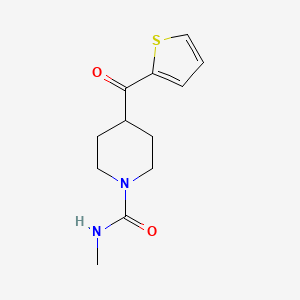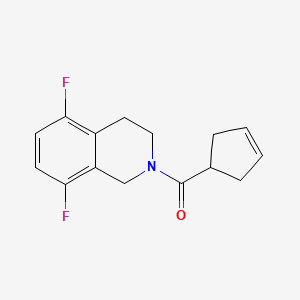![molecular formula C11H16BrNO B7630377 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol](/img/structure/B7630377.png)
2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol, also known as BMMA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of beta-adrenergic receptor agonists and has been shown to have a variety of effects on the body, including increased heart rate and blood pressure. In
Mécanisme D'action
2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol acts as a beta-adrenergic receptor agonist, binding to the beta-adrenergic receptors on the surface of cells and activating a signaling cascade that leads to increased intracellular levels of cyclic AMP (cAMP). This, in turn, leads to a variety of downstream effects, including increased heart rate and contractility, relaxation of smooth muscle, and increased glycogenolysis and lipolysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol are mediated through its activation of beta-adrenergic receptors. These effects include increased heart rate and blood pressure, relaxation of smooth muscle, and increased glycogenolysis and lipolysis. 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol has also been shown to have anti-inflammatory effects, possibly through its activation of the beta-2 adrenergic receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol in lab experiments is its potent beta-agonist activity, which allows for the study of beta-adrenergic receptor function in a variety of physiological processes. However, one limitation of using 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol is its potential for off-target effects, particularly at high concentrations. This can complicate the interpretation of experimental results and requires careful control of experimental conditions.
Orientations Futures
There are many potential future directions for research on 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol, including further studies of its mechanism of action and effects on different physiological systems. Additionally, 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol could be used as a tool for studying the role of beta-adrenergic receptors in disease states, such as heart failure and asthma. Finally, the synthesis of 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol analogs with different properties could lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol can be synthesized using a variety of methods, including the reaction of 4-bromo-2-methylbenzylamine with 2-bromo-1-propanol in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol as a white solid with a melting point of 98-100°C. Other methods for synthesizing 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol have also been reported in the literature, including the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol has been used in a variety of scientific research applications, including studies of beta-adrenergic receptor function and the effects of beta-agonists on the cardiovascular system. In particular, 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol has been shown to have potent beta-agonist activity, with a higher affinity for the beta-2 adrenergic receptor than for the beta-1 adrenergic receptor. This makes 2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol a useful tool for studying the role of beta-adrenergic receptors in various physiological processes.
Propriétés
IUPAC Name |
2-[(4-bromo-2-methylphenyl)methylamino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-8-5-11(12)4-3-10(8)6-13-9(2)7-14/h3-5,9,13-14H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZILGWIWCPCQFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CNC(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7630307.png)
![4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7630314.png)
![3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7630320.png)
![1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7630329.png)



![4-Bromo-2-methyl-5-(2-oxa-7-azaspiro[4.4]nonan-7-yl)pyridazin-3-one](/img/structure/B7630363.png)

![3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea](/img/structure/B7630385.png)
![1-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)-3-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7630394.png)
![1-[(1-Benzylpiperidin-3-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B7630401.png)
![N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B7630408.png)